molecular formula C16H26O8 B12292683 4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one

4-(Hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one

Cat. No.: B12292683
M. Wt: 346.37 g/mol
InChI Key: XBRXLXOCHNGHBC-UHFFFAOYSA-N
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Description

Jasminoside B is a natural compound belonging to the glycoside family. It is primarily found in the flowers of Gardenia jasminoides, commonly known as Cape Jasmine. This compound is known for its aromatic properties and potential medicinal value. Jasminoside B is insoluble in water but can dissolve in organic solvents like ethanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jasminoside B is typically extracted from the flowers of Gardenia jasminoides. The extraction process involves water distillation or solvent extraction, followed by separation from the extract .

Industrial Production Methods: Industrial production of Jasminoside B involves large-scale extraction using solvents such as ethanol or chloroform. The flowers are subjected to solvent extraction, and the compound is isolated through techniques like column chromatography and high-speed counter-current chromatography (HSCCC) .

Chemical Reactions Analysis

Types of Reactions: Jasminoside B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Jasminoside B has a wide range of applications in scientific research:

Mechanism of Action

Jasminoside B exerts its effects through various molecular pathways. It has been shown to target the TLR4/Myd88/NF-κB signaling pathway, which plays a crucial role in inflammation and immune response . By modulating this pathway, Jasminoside B can reduce oxidative stress and inflammation, providing protective effects in various biological systems.

Comparison with Similar Compounds

Uniqueness: Jasminoside B is unique due to its specific molecular structure and its ability to modulate the TLR4/Myd88/NF-κB signaling pathway. This makes it particularly valuable in research focused on inflammation and oxidative stress.

Properties

Molecular Formula

C16H26O8

Molecular Weight

346.37 g/mol

IUPAC Name

4-(hydroxymethyl)-5,5-dimethyl-3-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C16H26O8/c1-16(2)4-9(19)3-8(10(16)5-17)7-23-15-14(22)13(21)12(20)11(6-18)24-15/h3,10-15,17-18,20-22H,4-7H2,1-2H3

InChI Key

XBRXLXOCHNGHBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C=C(C1CO)COC2C(C(C(C(O2)CO)O)O)O)C

Origin of Product

United States

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